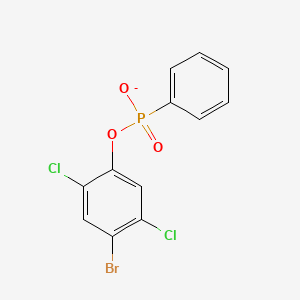
4-Bromo-2,5-dichlorophenyl phenylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,5-dichlorophenyl phenylphosphonate is an organophosphate compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its bromine, chlorine, and phenylphosphonate groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichlorophenyl phenylphosphonate typically involves the reaction of 4-bromo-2,5-dichlorophenol with phenylphosphonic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,5-dichlorophenyl phenylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenylphosphonate group can undergo oxidation or reduction, altering the oxidation state of phosphorus.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound results in the formation of 4-bromo-2,5-dichlorophenol and phosphoric acid .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,5-dichlorophenyl phenylphosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying organophosphate toxicity.
Industry: Utilized in the production of pesticides and other agrochemicals due to its insecticidal properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,5-dichlorophenyl phenylphosphonate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of nerve cells and potential neurotoxicity . The molecular targets and pathways involved include the active site of acetylcholinesterase and the subsequent disruption of neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leptophos: An organophosphate compound with similar insecticidal properties but higher toxicity.
4-Bromo-2,5-dichlorophenol: A precursor in the synthesis of 4-Bromo-2,5-dichlorophenyl phenylphosphonate with similar chemical reactivity.
Phenylphosphonic Dichloride: Used in the synthesis of various organophosphate compounds, including this compound.
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and phenylphosphonate groups, which confer distinct chemical properties and reactivity. Its ability to inhibit acetylcholinesterase and its applications in various fields make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
57627-76-6 |
|---|---|
Molekularformel |
C12H7BrCl2O3P- |
Molekulargewicht |
380.96 g/mol |
IUPAC-Name |
(4-bromo-2,5-dichlorophenoxy)-phenylphosphinate |
InChI |
InChI=1S/C12H8BrCl2O3P/c13-9-6-11(15)12(7-10(9)14)18-19(16,17)8-4-2-1-3-5-8/h1-7H,(H,16,17)/p-1 |
InChI-Schlüssel |
LYVYXCDACANTRY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)([O-])OC2=CC(=C(C=C2Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


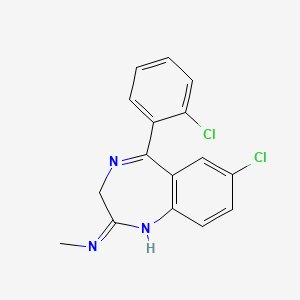
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)
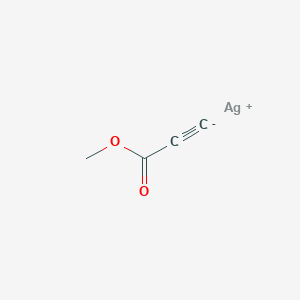
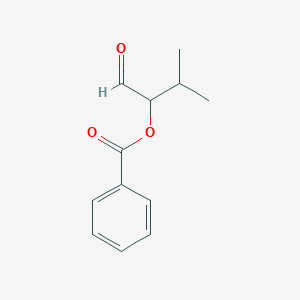
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)
![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
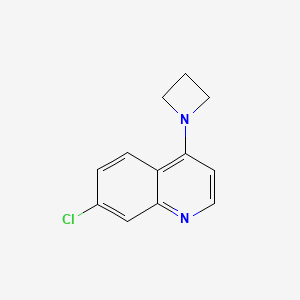
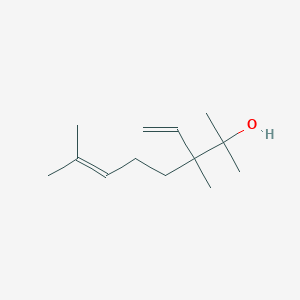
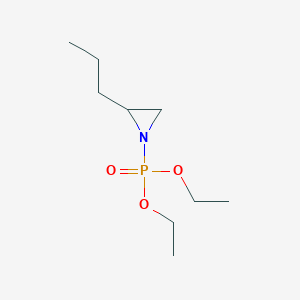
![Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-](/img/structure/B14616621.png)
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
